molecular formula C28H24N2O3 B2936969 2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955685-41-3

2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2936969
CAS No.: 955685-41-3
M. Wt: 436.511
InChI Key: HOQTWVHKSDTKRP-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative characterized by a biphenyl-4-yl moiety linked to an acetamide group, which is further substituted with a 1,2,3,4-tetrahydroisoquinolin-7-yl scaffold bearing a furan-2-carbonyl group.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3/c31-27(17-20-8-10-22(11-9-20)21-5-2-1-3-6-21)29-25-13-12-23-14-15-30(19-24(23)18-25)28(32)26-7-4-16-33-26/h1-13,16,18H,14-15,17,19H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQTWVHKSDTKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Biphenyl Intermediate: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Synthesis of the Tetrahydroisoquinoline Derivative: This involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.

    Furan-2-carbonyl Introduction: The furan-2-carbonyl group can be introduced via an acylation reaction using furan-2-carbonyl chloride.

    Final Coupling: The final step involves coupling the biphenyl intermediate with the tetrahydroisoquinoline derivative under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated synthesis platforms to streamline the multi-step process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dicarboxylic acid derivatives.

    Reduction: The biphenyl and tetrahydroisoquinoline moieties can be reduced under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of fully saturated biphenyl and tetrahydroisoquinoline derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a ligand in the study of receptor-ligand interactions due to its structural complexity and potential binding affinity to various biological targets.

Medicine

Medicinally, 2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or neuroprotective effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, leveraging the conjugated systems within its structure.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The biphenyl and tetrahydroisoquinoline moieties could facilitate binding to hydrophobic pockets, while the furan ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally related acetamide derivatives, focusing on molecular features, physicochemical properties, and functional insights.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility (Water) Notable Features
Target Compound : 2-([1,1'-Biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide C₃₄H₂₇N₂O₃* ~527.6 Biphenyl-4-yl, tetrahydroisoquinolin-7-yl, furan-2-carbonyl Not Reported Likely Low¹ Combines lipophilic biphenyl and polar amide/furan groups; potential CNS activity due to tetrahydroisoquinoline core.
2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]acetamide (Compound 9) C₂₉H₂₃FN₂O₂ 450.5 Fluoro-biphenyl, dibenzoazepinone 96–100 50 mg/mL² High yield (79%); chiral center; moderate water solubility.
2-(N-(2-Ethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate (VM-7) C₂₄H₂₂N₂O₅ 418.4 Methyl-biphenyl, ethylphenyl, nitrate ester 128–130 Not Reported Nitrate group may confer vasodilatory activity; lower elemental purity (N: 6.52% vs. calc. 6.69%).
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 402.3 Dichlorophenyl, pyrazolyl 473–475 Low³ Structural similarity to benzylpenicillin; forms hydrogen-bonded dimers.
2-(4-Fluorophenyl)-N-(isoquinolin-4-yl)acetamide (QFL) C₁₇H₁₃FN₂O 296.3 Fluorophenyl, isoquinolinyl Not Reported Not Reported Simplified analog; potential kinase inhibition due to isoquinoline moiety.
N-(2-Biphenylyl)acetamide C₁₄H₁₃NO 211.3 Biphenyl-2-yl Not Reported Not Reported Basic acetamide scaffold; used in coordination chemistry.

Notes: ¹ Predicted low water solubility due to high lipophilicity from biphenyl and tetrahydroisoquinoline groups. ² Solubility determined via HPLC for compound 9 in . ³ Low solubility inferred from dichlorophenyl and pyrazolyl substituents . *Calculated based on structural analysis.

Key Comparative Insights:

Structural Complexity and Bioactivity: The target compound’s tetrahydroisoquinoline-furan hybrid scaffold distinguishes it from simpler analogs like QFL or N-(2-biphenylyl)acetamide . This complexity may enhance binding specificity, as seen in related dibenzoazepinone derivatives (Compound 9) . The dichlorophenyl analog in exhibits hydrogen-bonded dimerization, a feature absent in the target compound but critical for crystallinity and stability .

Physicochemical Properties :

  • Melting Points: The target compound’s melting point is unreported, but analogs with rigid cores (e.g., pyrazolyl at 473–475°C ) suggest higher thermal stability than flexible derivatives like VM-7 (128–130°C ).
  • Solubility: Compound 9’s moderate water solubility (50 mg/mL) contrasts with the dichlorophenyl analog’s poor solubility, highlighting the impact of fluorination versus chlorination .

Functional Implications: The furan-2-carbonyl group in the target compound may improve metabolic stability compared to nitrate esters (VM-7) or pyrazolyl groups . The tetrahydroisoquinoline core could enable CNS penetration, similar to isoquinoline-containing QFL , but this requires validation.

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including interaction with biological targets, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Structural Characteristics

The compound consists of:

  • A biphenyl moiety , contributing to its aromatic properties.
  • A tetrahydroisoquinoline structure , known for its presence in various bioactive compounds.
  • A furan-2-carbonyl group , which enhances its reactivity and biological interactions.

The molecular formula is C23H24N2O3 with a molecular weight of approximately 366.43 g/mol.

The biological activity of this compound is hypothesized to be mediated through:

  • Binding Affinity : It may interact with various receptors and enzymes involved in disease pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry can quantify these interactions.
  • Cellular Signaling Modulation : The biphenyl group can engage hydrophobic pockets in proteins, while the furan ring may participate in hydrogen bonding and π-π interactions.

Potential Therapeutic Applications

Research indicates that this compound could serve as a lead for drug development due to its structural features that suggest various therapeutic potentials:

  • Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines.
  • Neuroprotective Effects : The tetrahydroisoquinoline structure is often linked to neuroprotective properties.
  • Anti-inflammatory Properties : Related compounds exhibit anti-inflammatory activity, suggesting potential applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound against structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
N-(1-benzyl)-N-(furan-2-carbonyl)-tetrahydroisoquinolineTetrahydroisoquinoline + Benzyl groupAnticancer properties
1-benzyl-3-(furan-2-carbonyl)-tetrahydroisoquinolineSimilar core structureNeuroprotective effects
4-biphenylyl-N-(furan-2-carbonyl)-acetamideBiphenyl + AcetamidePotential anti-inflammatory activity

This table illustrates the versatility and potential therapeutic applications derived from tetrahydroisoquinoline and biphenyl frameworks. The unique combination of these features in the target compound may offer distinct biological activities or mechanisms of action.

Case Studies and Research Findings

Recent studies have examined the biological activity of related compounds:

  • Anticancer Studies : Compounds similar to the target have been tested against various cancer cell lines (e.g., MCF7 breast cancer cells), demonstrating significant cytotoxic effects.
  • Neuroprotection : Research indicates that tetrahydroisoquinoline derivatives exhibit protective effects on neuronal cells subjected to oxidative stress.
  • Anti-inflammatory Research : Some biphenyl derivatives have been shown to inhibit pro-inflammatory cytokines in vitro.

Q & A

Q. Resolving Data Contradictions :

  • Reproducibility : Ensure consistent solvent deuteration and calibration standards.
  • Dynamic Effects : Rotamers in amide bonds may split NMR signals; use variable-temperature NMR to coalesce peaks .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacological activity?

Methodological Answer:

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize ligand-receptor interactions. For example, ICReDD employs reaction path searches to identify transition states and intermediates .
  • Molecular Dynamics (MD) : Simulate binding stability of the tetrahydroisoquinoline core with biological targets (e.g., orexin receptors) .
  • Machine Learning : Train models on existing SAR data to prioritize substituents (e.g., biphenyl vs. halogenated analogs) for synthesis .

Advanced: How should researchers resolve contradictions in biological activity data across assay platforms?

Methodological Answer:

  • Orthogonal Assays : Validate hits using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in A549 lung carcinoma cells) .
  • Dose-Response Curves : Compare IC50 values across platforms; discrepancies may arise from off-target effects or assay sensitivity limits.
  • Metabolic Stability : Assess compound degradation in hepatocyte models to rule out false negatives in prolonged assays .

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